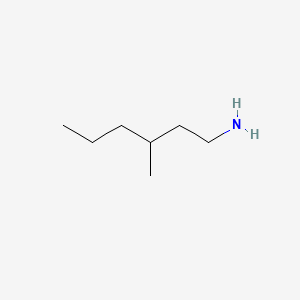
3-Methylhexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhexylamine, also known as 3-methylhexan-1-amine, is an organic compound with the molecular formula C7H17N. It is a colorless liquid with a characteristic amine odor. This compound is part of the aliphatic amines family and is used in various chemical and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylhexylamine can be synthesized through several methods. One common method involves the reaction of 3-methylhexanol with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and temperature to facilitate the formation of the amine group .
Industrial Production Methods: In industrial settings, this compound is often produced via reductive amination of 3-methylhexanone. This process involves the reduction of the ketone group to an amine using hydrogen gas and a suitable catalyst, such as Raney nickel or platinum oxide .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylhexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with catalysts like Raney nickel or platinum oxide.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitriles, amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
3-Methylhexylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Methylhexylamine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Hexylamine: A simpler aliphatic amine with a similar carbon chain length but lacking the methyl group at the third position
Uniqueness: 3-Methylhexylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
65530-93-0 |
|---|---|
Fórmula molecular |
C7H17N |
Peso molecular |
115.22 g/mol |
Nombre IUPAC |
3-methylhexan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-4-7(2)5-6-8/h7H,3-6,8H2,1-2H3 |
Clave InChI |
AWBMXILPKKHYSO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


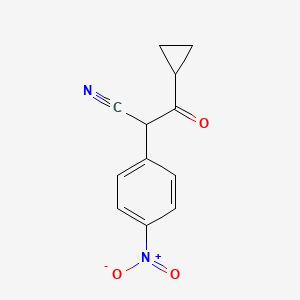
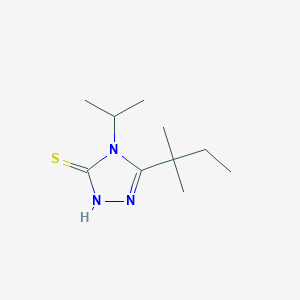
![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
![Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13187076.png)
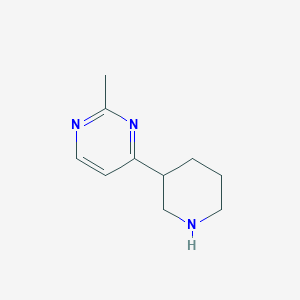
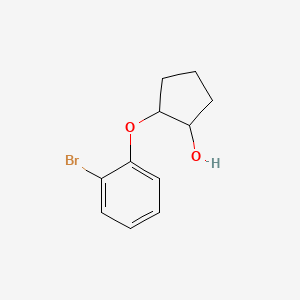
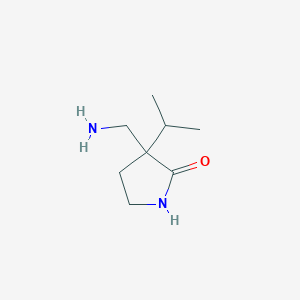
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)


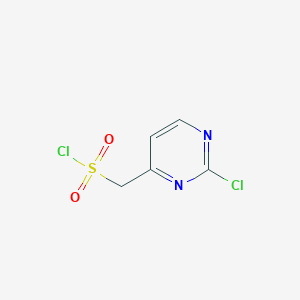
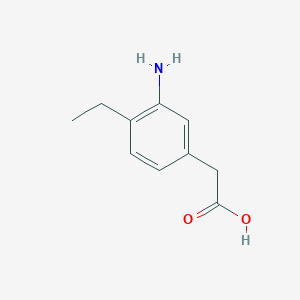
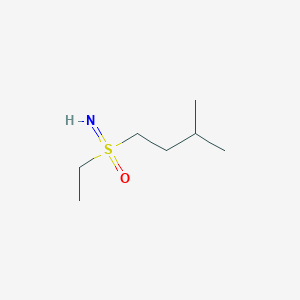
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate](/img/structure/B13187123.png)
